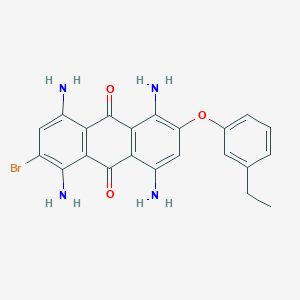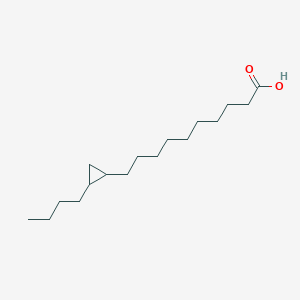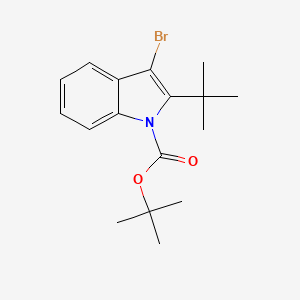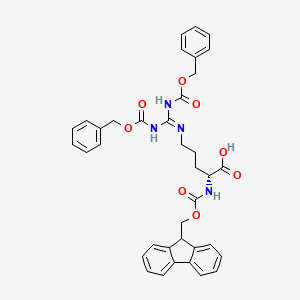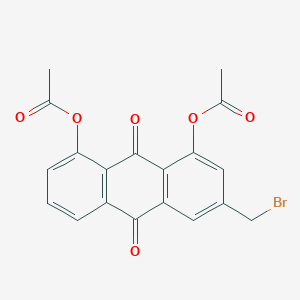
3-(Bromomethyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Bromomethyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate is a complex organic compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes a bromomethyl group and two acetate groups attached to an anthracene core. The presence of these functional groups makes it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Bromomethyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate typically involves multiple steps. One common method starts with the bromination of 9,10-dihydroanthracene-1,8-dione to introduce the bromomethyl group. This is followed by acetylation to attach the acetate groups. The reaction conditions often require the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and acetic anhydride or acetyl chloride for acetylation, typically in the presence of a catalyst such as pyridine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the synthesis process. Industrial methods also emphasize the importance of safety and environmental considerations, employing green chemistry principles wherever possible .
Análisis De Reacciones Químicas
Types of Reactions
3-(Bromomethyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The anthracene core can undergo oxidation to form quinones or reduction to form dihydroanthracene derivatives.
Acetylation and Deacetylation: The acetate groups can be removed or replaced under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield aminomethyl derivatives, while oxidation can produce anthraquinones .
Aplicaciones Científicas De Investigación
3-(Bromomethyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and dyes.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(Bromomethyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, potentially inhibiting their function. The anthracene core can intercalate into DNA, disrupting its structure and function. These interactions can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
3-(Bromomethyl)indole: Similar in having a bromomethyl group but differs in the core structure, which is an indole instead of an anthracene.
9,10-Dioxo-9,10-dihydroanthracene-1,8-diyl diacetate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
3-(Bromoacetyl)coumarin: Contains a bromoacetyl group instead of a bromomethyl group, leading to different reactivity and applications.
Uniqueness
The uniqueness of 3-(Bromomethyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate lies in its combination of functional groups, which allows for a wide range of chemical modifications and applications. Its ability to undergo multiple types of reactions makes it a valuable intermediate in organic synthesis and a versatile tool in scientific research .
Propiedades
IUPAC Name |
[8-acetyloxy-6-(bromomethyl)-9,10-dioxoanthracen-1-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrO6/c1-9(21)25-14-5-3-4-12-16(14)19(24)17-13(18(12)23)6-11(8-20)7-15(17)26-10(2)22/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNGXYGMGUGUEAO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC2=C1C(=O)C3=C(C2=O)C=C(C=C3OC(=O)C)CBr |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90658155 |
Source


|
| Record name | 3-(Bromomethyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90658155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
417.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65615-59-0 |
Source


|
| Record name | 3-(Bromomethyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90658155 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Methyl 3-hexyl[2,2'-bithiophene]-5-carboxylate](/img/structure/B13138910.png)

![azane;[(2R)-3-[hydroxy-[(1S,2R,3R,4S,5S,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (Z)-octadec-9-enoate](/img/structure/B13138925.png)
![[1(2H),3'-Bipyridin]-2-one](/img/structure/B13138935.png)
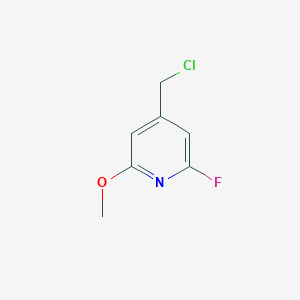

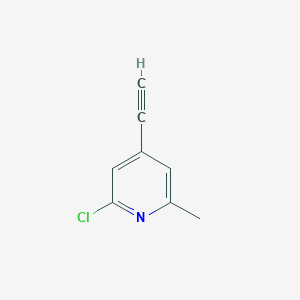
![[(2R)-5-oxo-5-(N-phenylanilino)pent-3-yn-2-yl] (E)-3-(5-nitrocyclohexen-1-yl)prop-2-enoate](/img/structure/B13138958.png)


